

3-Bromo-4-(hydroxymethyl)benzonitrile CAS number 90110-98-8

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Compound of Interest

Compound Name:	3-Bromo-4-(hydroxymethyl)benzonitrile
Cat. No.:	B1524650

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An In-Depth Technical Guide to **3-Bromo-4-(hydroxymethyl)benzonitrile** (CAS 90110-98-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-(hydroxymethyl)benzonitrile is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Possessing a chemically versatile scaffold containing a nitrile, a primary alcohol (hydroxymethyl), and an aryl bromide, this molecule serves as an invaluable building block for the construction of complex molecular architectures. Its strategic substitution pattern allows for orthogonal chemical modifications, enabling its incorporation into a wide array of target molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, key reactive pathways, analytical characterization, and essential safety protocols, serving as a technical resource for laboratory professionals.

Physicochemical and Structural Properties

3-Bromo-4-(hydroxymethyl)benzonitrile is a solid at room temperature, characterized by the following properties. The strategic placement of its three functional groups—a nucleophilic alcohol, an electrophilic nitrile carbon, and a bromine atom amenable to cross-coupling—is central to its synthetic utility.

Property	Value	Source(s)
CAS Number	90110-98-8	, [1] , [2]
Molecular Formula	C ₈ H ₆ BrNO	, [1] , [3]
Molecular Weight	212.04 g/mol	[2] , [3]
IUPAC Name	3-bromo-4-(hydroxymethyl)benzonitrile	
Physical Form	Solid	
InChI Key	LMKVEJWFFPCGJC-UHFFFAOYSA-N	, [4]
Typical Purity	≥98%	
Storage Conditions	Sealed in a dry environment at room temperature	

Synthesis and Mechanistic Considerations

The most direct and high-yielding synthesis of **3-Bromo-4-(hydroxymethyl)benzonitrile** involves the selective reduction of its corresponding aldehyde precursor, 4-bromo-3-formylbenzonitrile.^[5] This method is favored for its operational simplicity and the mild conditions required.

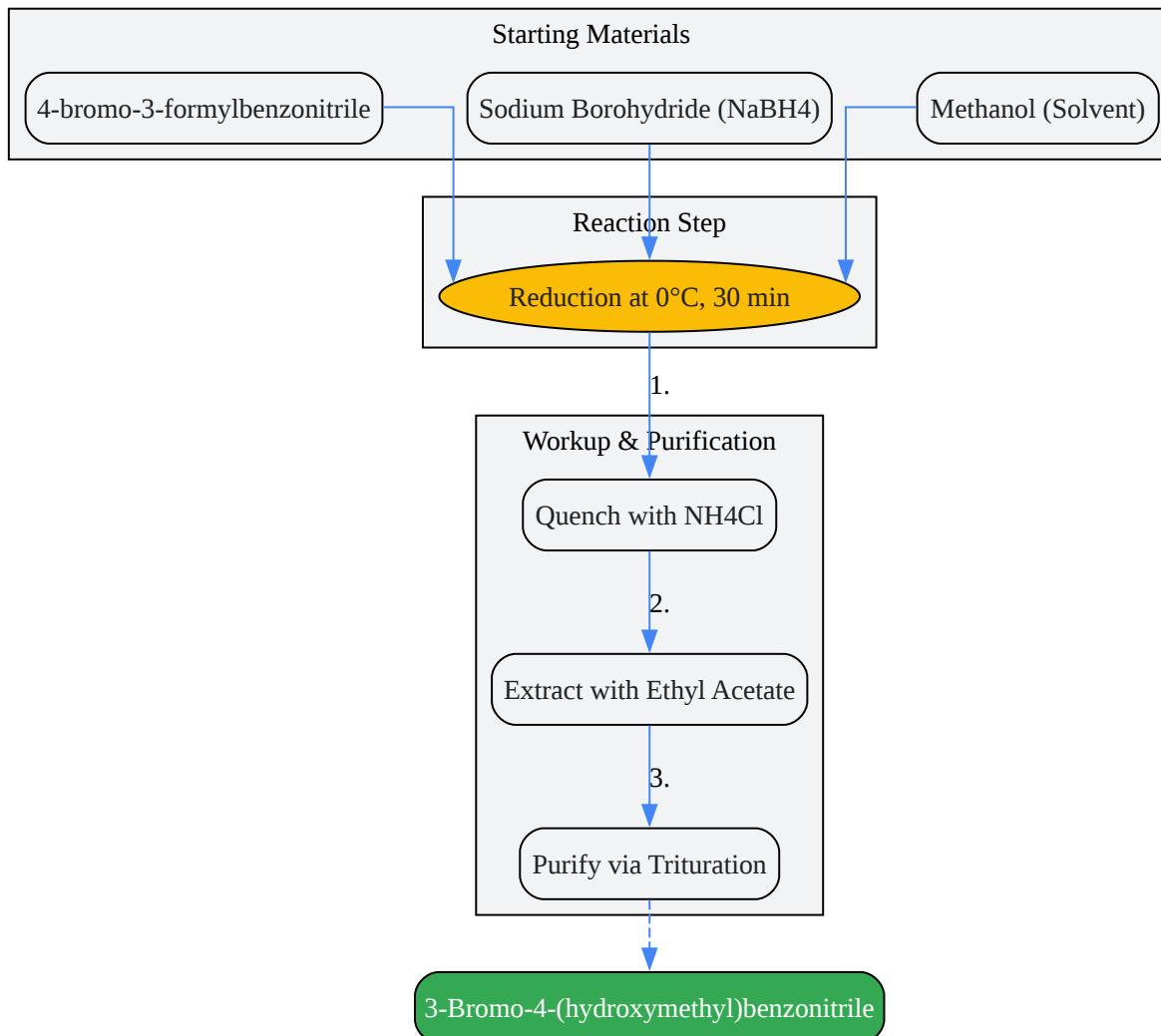
Recommended Synthesis Protocol: Reduction of 4-bromo-3-formylbenzonitrile

This procedure details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄).

Expertise & Causality: Sodium borohydride is the reagent of choice due to its mild nature and chemoselectivity. It readily reduces aldehydes while leaving the more resilient nitrile group and the aryl bromide intact under these conditions. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol:

- Reaction Setup: To a solution of 4-bromo-3-formylbenzonitrile (1.0 g, 4.7 mmol) in methanol (10 mL), cool a flask to 0 °C using an ice bath.
- Reagent Addition: Add sodium borohydride (0.18 g, 4.7 mmol) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
- Reaction Monitoring: Stir the resulting mixture at 0 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Solvent Removal: Concentrate the mixture under vacuum to remove the methanol.
- Extraction: Dissolve the resulting mass in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Trituration of the resulting solid with n-hexane provides the pure **3-Bromo-4-(hydroxymethyl)benzonitrile** as a white solid (yield: 0.9 g, 90%).^[5]



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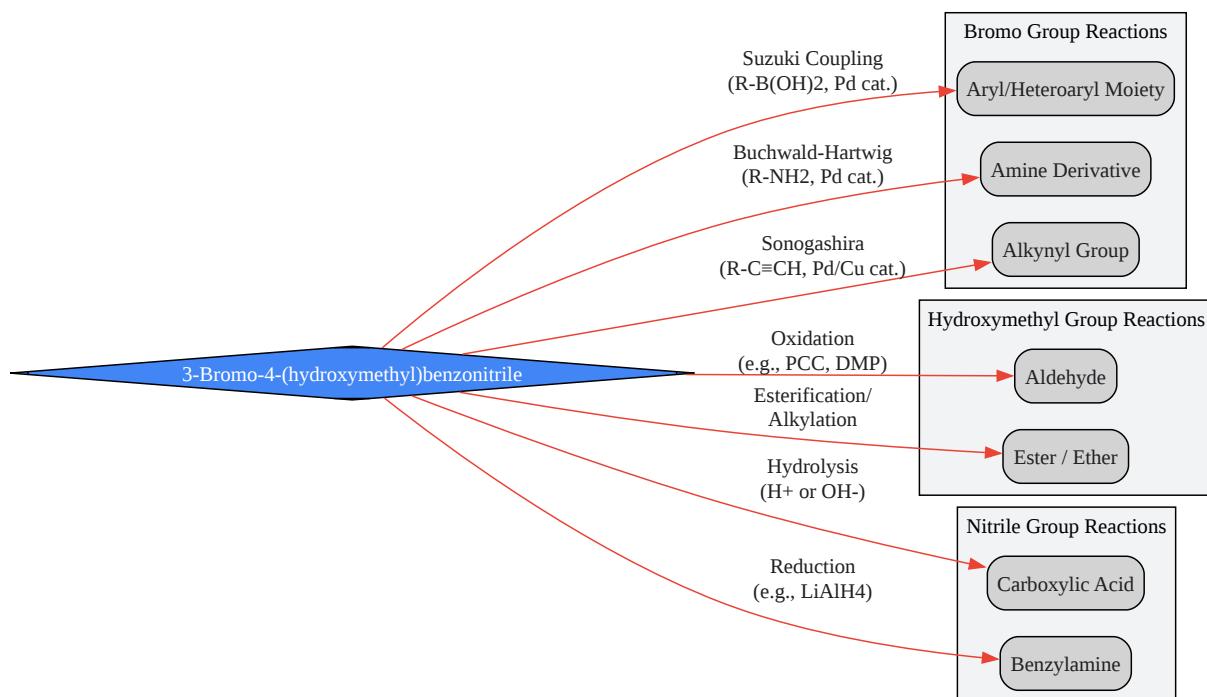
Caption: Synthetic workflow for **3-Bromo-4-(hydroxymethyl)benzonitrile**.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of **3-Bromo-4-(hydroxymethyl)benzonitrile** stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

- **Aryl Bromide:** The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.^[6] This is the most common and powerful application, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Key transformations include:
 - Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
 - Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.
 - Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
- **Hydroxymethyl Group:** The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can also be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.
- **Nitrile Group:** The nitrile is a versatile functional group that can be:
 - Hydrolyzed to a carboxylic acid under acidic or basic conditions.
 - Reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH_4).^[6]

The utility of this molecular scaffold is highlighted by its presence in precursors to complex pharmaceuticals. For instance, the structurally related compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a key intermediate in the synthesis of Crisaborole, a drug used for treating atopic dermatitis. This underscores the importance of the bromo-hydroxymethyl-benzonitrile motif in modern drug development.

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Caption: Key reactive pathways of **3-Bromo-4-(hydroxymethyl)benzonitrile**.

Analytical Characterization

Confirming the identity and purity of **3-Bromo-4-(hydroxymethyl)benzonitrile** is critical. The primary method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data (400 MHz, CDCl₃)[\[5\]](#)

Chemical Shift (δ) ppm	Description
7.86	(dt, J = 1.8, 0.9 Hz, 1H), Aromatic Proton
7.67	(d, J = 8.1 Hz, 1H), Aromatic Proton
7.45	(ddt, J = 8.2, 2.0, 0.7 Hz, 1H), Aromatic Proton
4.79	(s, 2H), Methylene Protons (-CH ₂ OH)

- ¹³C NMR Spectroscopy: Would be expected to show 6 distinct aromatic carbon signals and one aliphatic signal for the -CH₂OH carbon.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight (212.04 g/mol) and the characteristic isotopic pattern of a monobrominated compound.[\[4\]](#)
- Infrared (IR) Spectroscopy: Would show characteristic peaks for O-H stretching (from the alcohol), C≡N stretching (from the nitrile), and C-Br stretching.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- Hazard Classification: The compound is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#) When handling the solid powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[\[7\]](#)
- Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[\[7\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, well-ventilated place.
- First Aid:

- If Swallowed: Immediately call a POISON CENTER or doctor.[[7](#)]
- If on Skin: Wash with plenty of soap and water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If Inhaled: Move person to fresh air and keep comfortable for breathing.

Conclusion

3-Bromo-4-(hydroxymethyl)benzonitrile is a strategically designed synthetic building block that offers chemists a reliable and versatile entry point for the synthesis of diverse and complex molecules. Its predictable reactivity, coupled with straightforward synthesis, makes it a valuable component in the toolbox of researchers and drug development professionals. Understanding its properties, reaction pathways, and handling requirements allows for its effective and safe utilization in advancing chemical research and development.

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